molecular formula C19H25N3O B2652075 3-(2-methylpropyl)-1'-prop-2-ynylspiro[1H-quinazoline-2,4'-piperidine]-4-one CAS No. 1333528-69-0

3-(2-methylpropyl)-1'-prop-2-ynylspiro[1H-quinazoline-2,4'-piperidine]-4-one

Cat. No.: B2652075
CAS No.: 1333528-69-0
M. Wt: 311.429
InChI Key: UDFWOAJJVUPRCD-UHFFFAOYSA-N
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Description

3-(2-methylpropyl)-1’-prop-2-ynylspiro[1H-quinazoline-2,4’-piperidine]-4-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a quinazoline and piperidine ring system, making it a significant molecule in medicinal chemistry and pharmaceutical research.

Scientific Research Applications

3-(2-methylpropyl)-1’-prop-2-ynylspiro[1H-quinazoline-2,4’-piperidine]-4-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methylpropyl)-1’-prop-2-ynylspiro[1H-quinazoline-2,4’-piperidine]-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a quinazoline derivative with a piperidine derivative under specific conditions. The reaction often requires the use of catalysts such as palladium or nickel and may involve steps like hydrogenation, dehydrogenation, and cycloaddition .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques like chromatography and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(2-methylpropyl)-1’-prop-2-ynylspiro[1H-quinazoline-2,4’-piperidine]-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce fully hydrogenated derivatives .

Mechanism of Action

The mechanism of action of 3-(2-methylpropyl)-1’-prop-2-ynylspiro[1H-quinazoline-2,4’-piperidine]-4-one involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

IUPAC Name

3-(2-methylpropyl)-1'-prop-2-ynylspiro[1H-quinazoline-2,4'-piperidine]-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O/c1-4-11-21-12-9-19(10-13-21)20-17-8-6-5-7-16(17)18(23)22(19)14-15(2)3/h1,5-8,15,20H,9-14H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDFWOAJJVUPRCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=CC=CC=C2NC13CCN(CC3)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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